molecular formula C8H10Cl2INO B13722931 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride

2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride

Cat. No.: B13722931
M. Wt: 333.98 g/mol
InChI Key: VCNFILAFKWWVNW-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of both chlorine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride typically involves the reaction of 2-chloro-4-iodophenol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Quinones or other oxidized forms.

    Reduction Products: Dehalogenated compounds or reduced amines.

Scientific Research Applications

2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are often conducted to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

  • 2-(2-Chloro-4-bromophenoxy)ethanamine hydrochloride
  • 2-(2-Chloro-4-fluorophenoxy)ethanamine hydrochloride
  • 2-(2-Chloro-4-methylphenoxy)ethanamine hydrochloride

Comparison: Compared to its analogs, 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in specific research applications where iodine’s characteristics are advantageous.

Properties

Molecular Formula

C8H10Cl2INO

Molecular Weight

333.98 g/mol

IUPAC Name

2-(2-chloro-4-iodophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C8H9ClINO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H

InChI Key

VCNFILAFKWWVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)OCCN.Cl

Origin of Product

United States

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